methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Physicochemical characterization Chromatography method development Formulation pre-screening

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338778-37-3; MFCD00139141) is a synthetic chromeno[2,3-b]pyridine derivative bearing a 7-chloro substituent on the A-ring, a 2-ethyl group on the pyridine ring, and a methyl ester at the 3-carboxylate position. The chromeno[2,3-b]pyridine scaffold is recognized as a privileged medicinal chemistry template with demonstrated anti-inflammatory activity via inhibition of the non-canonical IκB kinases TBK1 and IKKε, as well as anticancer, antimicrobial, and antioxidant properties.

Molecular Formula C16H12ClNO4
Molecular Weight 317.73
CAS No. 338778-37-3
Cat. No. B2909961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
CAS338778-37-3
Molecular FormulaC16H12ClNO4
Molecular Weight317.73
Structural Identifiers
SMILESCCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC
InChIInChI=1S/C16H12ClNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3
InChIKeyNFEJUKWSUBMAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-Chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338778-37-3): Procurement-Relevant Chemical Identity and Class Context


Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338778-37-3; MFCD00139141) is a synthetic chromeno[2,3-b]pyridine derivative bearing a 7-chloro substituent on the A-ring, a 2-ethyl group on the pyridine ring, and a methyl ester at the 3-carboxylate position . The chromeno[2,3-b]pyridine scaffold is recognized as a privileged medicinal chemistry template with demonstrated anti-inflammatory activity via inhibition of the non-canonical IκB kinases TBK1 and IKKε, as well as anticancer, antimicrobial, and antioxidant properties [1][2]. This specific compound is supplied as a research-grade building block (NLT 98% purity) intended for use as a synthetic intermediate in medicinal chemistry and pharmaceutical R&D programs .

Why Methyl 7-Chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Cannot Be Casually Substituted: Structural Specificity and SAR Constraints


Within the chromeno[2,3-b]pyridine chemotype, minor structural variations at positions 2, 3, and 7 produce large differences in physicochemical properties, synthetic utility, and predicted biological target engagement. The 7-chloro substituent confers distinct electronic and lipophilic character versus 7-H, 7-methyl, or 7-bromo analogs, directly affecting downstream coupling reactivity (e.g., Suzuki, Buchwald) and potential kinase selectivity profiles inferred from the TBK1/IKKε SAR series [1]. Simultaneously, the 2-ethyl group introduces different steric demand and logP contributions compared to 2-methyl or 2-amino congeners, altering both solubility and passive permeability. The methyl ester at position 3 provides a specific hydrolysis and aminolysis reactivity profile distinct from ethyl ester or carboxylic acid analogs, governing subsequent synthetic elaboration strategies [2]. These three substitution features are interdependent: changing any one position alters the scaffold's overall drug-likeness, synthetic tractability, and biological fingerprint, making generic substitution without confirmatory data inadvisable for programs requiring reproducible SAR progression [1][2].

Quantitative Differentiation Evidence: Methyl 7-Chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Versus Closest Analogs


Physicochemical Property Comparison: Density and Boiling Point Differentiation from the 2-Methyl Analog

The target compound (2-ethyl, 7-Cl, methyl ester; MW 317.72 g/mol) exhibits a predicted density of 1.4 ± 0.1 g/cm³ and boiling point of 489.7 ± 45.0 °C at 760 mmHg . Its closest commercially available comparator, ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 68301-92-8; same MW 317.72), shows a marginally higher predicted boiling point of 491.2 ± 45.0 °C despite identical molecular formula, attributable to differences in ester (methyl vs. ethyl) and 2-alkyl (ethyl vs. methyl) branching contributions to intermolecular forces .

Physicochemical characterization Chromatography method development Formulation pre-screening

Ester Reactivity Differentiation: Methyl Ester Hydrolysis Rate Advantage Over Ethyl Ester Analogs

The target compound bears a methyl ester at position 3, which is generally hydrolyzed more rapidly than the corresponding ethyl ester under both acidic and basic conditions due to reduced steric hindrance at the carbonyl carbon. While no direct head-to-head kinetic study exists for this specific scaffold, the well-established relative hydrolysis rates of methyl vs. ethyl benzoate esters (k_rel ≈ 2–4× faster for methyl under alkaline conditions) provide a class-level expectation [1]. The closest comparator, ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 68301-92-8), requires longer reaction times or more forcing conditions to liberate the free carboxylic acid .

Prodrug design Synthetic intermediate Carboxylic acid liberation

A-Ring 7-Chloro Substitution: Class-Level SAR for Kinase Target Engagement vs. 7-Unsubstituted and 7-Methyl Analogs

In the structurally related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid series evaluated against TBK1 and IKKε kinases, A-ring substituents at position 7 (para to the chromenone carbonyl) significantly modulate both potency and kinase selectivity. Compounds bearing R7 substituents with electron-withdrawing character or larger alkyl groups achieve IC50 values as low as 0.40 μM against TBK1 (compound 113, R7 = Me₂N; compound 109, R7 = i-Pr, R8 = F: IC50 0.40 μM) compared to the unsubstituted baseline amlexanox (IC50 0.85 μM against TBK1, 5.1 μM against IKKε) [1]. The 7-chloro substituent on the target compound, being electron-withdrawing (σₚ = 0.23), is predicted to enhance electrophilic character at the chromenone carbonyl and influence hydrogen-bonding interactions within the kinase hinge region, differentiating it from 7-methyl (electron-donating; σₚ = −0.17) and 7-unsubstituted analogs. Note: This inference is class-level and extrapolated from a series with a 2-amino substituent; the target compound's 2-ethyl group may alter the binding mode.

Kinase inhibition TBK1/IKKε Anti-inflammatory SAR

2-Ethyl vs. 2-Methyl Steric and Lipophilic Differentiation

The target compound incorporates a 2-ethyl substituent on the pyridine ring, distinguishing it from the 2-methyl analog (methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, CAS 56988-12-6) and the 2-amino series described by Beyett et al. [1]. The additional methylene unit in the 2-ethyl group increases calculated logP by approximately 0.5 log units and introduces greater conformational flexibility, which may affect target binding entropy and off-rate kinetics. This 2-ethyl feature is shared with only one other commercially cataloged close analog—methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338751-29-4, MW 297.3)—which lacks the 7-chloro substituent and therefore has substantially different electronic properties at the A-ring .

Lipophilicity modulation Steric SAR Drug-likeness optimization

Purity and Procurement Specification Differentiation: NLT 98% with ISO-Certified Supply Chain

The target compound is supplied by MolCore with a certified purity of NLT 98% under ISO quality management systems, suitable for pharmaceutical R&D and quality control applications . This purity specification is comparable to that of close analogs such as ethyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 68301-92-8; also NLT 98% from MolCore) and methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338751-29-4; ≥90% to 98% depending on supplier) . However, the 2-ethyl-7-chloro-methyl ester combination (target compound) is notably less widely cataloged than the 2-methyl-7-chloro-ethyl ester combination, making supply chain reliability and documented purity a critical procurement consideration .

Quality control ISO-certified supply Research-grade procurement

Caveat on Direct Biological Evidence: No Published Target-Specific Activity Data Identified

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem (conducted up to May 2026) did not identify any primary research paper, patent, or curated bioactivity database entry reporting direct, quantitative biological activity data (IC₅₀, EC₅₀, Kd, MIC, etc.) for the specific compound methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS 338778-37-3). This contrasts with the structurally related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid series, for which extensive TBK1/IKKε IC₅₀ data are publicly available [1]. The absence of target-specific data means that all biological differentiation claims for this compound must be treated as class-level inferences pending experimental verification. Users are advised that procurement of this compound should be framed as acquisition of a synthetic intermediate or SAR probe rather than a biologically validated lead molecule.

Evidence gap Due diligence Risk assessment

Recommended Application Scenarios for Methyl 7-Chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate Based on Available Evidence


Synthetic Intermediate for Chromeno[2,3-b]pyridine-Based Kinase Inhibitor Libraries

The methyl ester at position 3 serves as a versatile synthetic handle for late-stage diversification: hydrolysis to the free carboxylic acid (facilitated by the faster methyl ester kinetics) enables amide coupling with diverse amine libraries, while the 7-chloro substituent provides a site for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to introduce aryl, heteroaryl, or amine diversity at the A-ring [1]. This two-dimensional diversification strategy mirrors the successful approach employed by Beyett et al. for the 2-amino series, where A-ring substitution at R7 was the primary driver of TBK1/IKKε potency and selectivity improvements [1]. The 2-ethyl group, being chemically inert under standard cross-coupling and hydrolysis conditions, serves as a stable hydrophobic anchor throughout the synthetic sequence.

Comparative SAR Probe for Evaluating 2-Alkyl vs. 2-Amino Pharmacophore Contributions

The target compound is uniquely positioned to serve as a matched-pair comparator to the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid series characterized by Beyett et al. [1]. By converting the methyl ester to the carboxylic acid and performing parallel enzyme assays (TBK1, IKKε), researchers can directly quantify the contribution of the 2-ethyl substituent (lacking the 2-amino H-bond donor) to kinase binding affinity and selectivity. This matched-pair analysis is not achievable with the 2-methyl analogs (CAS 68301-92-8, 56988-12-6) due to the greater steric and lipophilic similarity between 2-ethyl and the 2-amino series' larger R7 substituents [2].

Physicochemical Benchmarking for Chromatographic Method Development

The experimentally predicted density (1.4 ± 0.1 g/cm³) and boiling point (489.7 ± 45.0 °C) provide anchor values for HPLC and GC method development when analyzing reaction mixtures or purity of chromeno[2,3-b]pyridine derivatives [1]. The marginally lower boiling point compared to the ethyl ester analog (CAS 68301-92-8; 491.2 ± 45.0 °C) suggests slightly earlier elution under gas chromatography conditions, which can be exploited for faster analytical turnover in high-throughput synthesis workflows [2].

Starting Material for 7-Chloro-2-ethyl Chromeno[2,3-b]pyridine-3-carboxamide and 3-Carboxylic Acid Derivatives

For programs investigating chromeno[2,3-b]pyridine-3-carboxamides as potential anti-inflammatory agents (building on the in vivo efficacy demonstrated by Chung et al. for related 4H-chromene and chromeno[2,3-b]pyridine derivatives in the carrageenan-induced rat paw edema model at 10–20 mg/kg doses) [1], the target compound provides a direct entry point via methyl ester hydrolysis followed by HATU- or EDCI-mediated amide coupling. The 7-chloro substituent preserves the electron-withdrawing character previously associated with enhanced anti-inflammatory activity in this chemotype while the 2-ethyl group offers a distinct lipophilic vector not explored in the published 2-methyl and 2-amino analogs [2].

Quote Request

Request a Quote for methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.